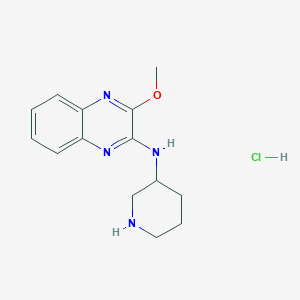
1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- is a chemical compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a naphthalene ring with a quinone moiety, a chlorine atom at the 2-position, and a methylphenylamino group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- typically involves the reaction of 1,4-naphthoquinone with appropriate amines and halogenating agents. One common method is the nucleophilic substitution reaction where 1,4-naphthoquinone reacts with 2-chloroaniline in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: Reduction of the quinone group can lead to the formation of hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction typically produces hydroquinone derivatives.
科学研究应用
1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This redox activity is believed to be responsible for its antimicrobial and anticancer effects. Additionally, the compound may interact with specific enzymes and proteins, inhibiting their activity and leading to cell death.
相似化合物的比较
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: Similar structure but with an amino group instead of a methylphenylamino group.
1,4-Naphthalenedione, 2-chloro-3-methyl-: Similar structure but with a methyl group instead of a methylphenylamino group.
Uniqueness
1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- is unique due to the presence of the methylphenylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
14422-76-5 |
|---|---|
分子式 |
C17H12ClNO2 |
分子量 |
297.7 g/mol |
IUPAC 名称 |
2-chloro-3-(N-methylanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H12ClNO2/c1-19(11-7-3-2-4-8-11)15-14(18)16(20)12-9-5-6-10-13(12)17(15)21/h2-10H,1H3 |
InChI 键 |
LBICNJDBFBDRHW-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)


![4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-](/img/structure/B11836832.png)
![(1R,3'R)-tert-Butyl 3'-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B11836838.png)





